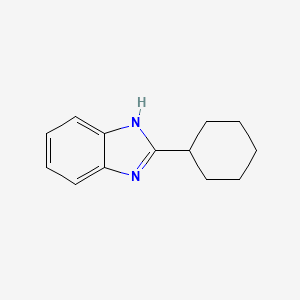

2-Cyclohexyl-1H-benzimidazole

Overview

Description

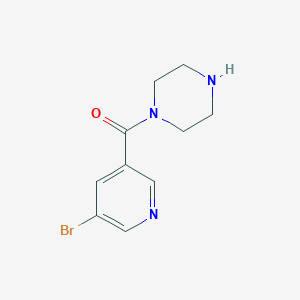

“2-Cyclohexyl-1H-benzimidazole” is a chemical compound with the molecular formula C13H16N2 . It has a molecular weight of 200.28 . The IUPAC name for this compound is also "2-cyclohexyl-1H-benzimidazole" .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with aldehydes . Another approach involves the cyclization of amido-nitriles . The synthesis of benzimidazole derivatives has attracted much attention due to their wide range of chemical and biological properties .

Molecular Structure Analysis

The benzimidazole core of “2-Cyclohexyl-1H-benzimidazole” is planar . The compound’s structure can be analyzed using various techniques such as X-ray diffraction, vibrational circular dichroism spectroscopy , and quantum computational studies .

Chemical Reactions Analysis

Benzimidazoles, including “2-Cyclohexyl-1H-benzimidazole”, can undergo various chemical reactions. For instance, they can participate in nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Physical And Chemical Properties Analysis

“2-Cyclohexyl-1H-benzimidazole” is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Medicinal Chemistry

Application Summary

In medicinal chemistry, 2-Cyclohexyl-1H-benzimidazole derivatives are explored for their potential pharmacological activities. They are particularly significant due to their structural similarity to naturally occurring nucleotides, which allows them to interact easily with biopolymers of the living system .

Methods of Application

The synthesis of these derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or aldehydes under controlled conditions to yield the desired benzimidazole structure .

Results

Some derivatives have shown promising results as antimicrobial, anticancer, and antihypertensive agents. For instance, certain benzimidazole-2-isoxazole derivatives exhibited high potency against human liver carcinoma cell lines .

Organic Synthesis

Application Summary

2-Cyclohexyl-1H-benzimidazole plays a role as an intermediate in the synthesis of various organic compounds. Its derivatives are used in the construction of complex molecules due to the versatility of the benzimidazole ring .

Methods of Application

Synthetic pathways include the use of novel catalysts and green chemistry approaches to improve reaction efficiency and reduce environmental impact .

Results

Advancements in synthetic methods have led to more efficient production of benzimidazole derivatives with higher yields and purity.

Pharmacology

Application Summary

In pharmacology, 2-Cyclohexyl-1H-benzimidazole derivatives are investigated for their therapeutic potential. They are known to exhibit a wide range of biological activities, including antiviral and antihypertensive effects .

Methods of Application

Derivatives are synthesized and then tested in vitro and in vivo to determine their pharmacological profiles and potential as drug candidates.

Results

Studies have identified several derivatives with significant pharmacological activities, offering potential for the development of new medications.

Agriculture

Application Summary

Benzimidazole derivatives, including 2-Cyclohexyl-1H-benzimidazole, are used as fungicides in agriculture. They help control plant diseases caused by fungi and are valued for their low toxicity and broad-spectrum efficacy .

Methods of Application

These compounds are applied to crops in various formulations to prevent and treat fungal infections.

Results

The use of benzimidazole fungicides has resulted in improved crop yields and quality by effectively controlling fungal diseases.

Material Science

Application Summary

In material science, benzimidazole derivatives are utilized in the development of new materials with applications in chemosensing, fluorescence, and corrosion science .

Methods of Application

The derivatives are incorporated into materials to enhance their properties, such as increasing sensitivity to chemical changes or improving resistance to corrosion.

Results

The incorporation of benzimidazole derivatives has led to the creation of materials with improved performance and novel properties.

Biochemistry

Application Summary

Benzimidazole derivatives are important in biochemistry for studying enzyme reactions and interactions with biomolecules. They serve as analogs for nucleotides and other biological compounds .

Methods of Application

These derivatives are used as probes or inhibitors in biochemical assays to understand the function of enzymes and other proteins.

Results

Research has provided insights into the mechanisms of action of various enzymes and potential targets for drug development.

This analysis provides a snapshot of the diverse applications of 2-Cyclohexyl-1H-benzimidazole across different scientific disciplines, highlighting its importance in research and industry. The compound’s versatility and biological relevance make it a valuable tool in the advancement of science and technology.

Antimicrobial Agents

Application Summary

Benzimidazole derivatives, including 2-Cyclohexyl-1H-benzimidazole, are known for their antimicrobial properties. They are effective against a broad spectrum of microorganisms, including bacteria and fungi .

Methods of Application

These compounds are synthesized and tested against various microbial strains using assays like MIC (Minimum Inhibitory Concentration) to determine their effectiveness .

Results

The derivatives have shown promising results in inhibiting the growth of resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial drugs .

Antiviral Agents

Application Summary

Benzimidazole derivatives are explored for their antiviral activities against several viruses, including HIV and influenza .

Methods of Application

The compounds are subjected to virological assays to assess their ability to inhibit viral replication.

Results

Some derivatives have demonstrated significant inhibitory effects on viral enzymes, which are crucial for the viral life cycle.

Anti-Inflammatory Agents

Application Summary

The anti-inflammatory properties of benzimidazole derivatives make them suitable for the treatment of inflammatory conditions .

Methods of Application

These compounds are tested in animal models of inflammation to evaluate their efficacy and safety profiles.

Results

Derivatives have been found to reduce inflammation markers and symptoms in preclinical studies.

Anthelmintic Drugs

Application Summary

Benzimidazole derivatives are widely used as anthelmintic drugs to treat parasitic worm infections .

Methods of Application

They are administered orally or topically, depending on the type of infection and the specific derivative used.

Results

These drugs have been effective in eradicating a variety of helminth infections, improving the health of affected individuals.

Antiulcer Agents

Application Summary

Some benzimidazole derivatives are used as antiulcer agents due to their ability to inhibit gastric acid secretion .

Methods of Application

The derivatives are tested for their ability to reduce ulcer formation in animal models and clinical trials.

Results

Certain compounds have been successful in treating ulcers and are used in marketed medications.

Analgesic Drugs

Application Summary

Benzimidazole derivatives also possess analgesic properties, making them potential candidates for pain management .

Methods of Application

These compounds are evaluated for their analgesic effects through various pain models in animals.

Results

Some derivatives have shown to be effective in alleviating pain without the side effects associated with traditional analgesics.

These additional applications further illustrate the versatility and potential of 2-Cyclohexyl-1H-benzimidazole in scientific research and pharmaceutical development. The compound’s ability to interact with biological systems makes it a valuable tool for creating innovative solutions to health and medical challenges.

Catalysis

Application Summary

Benzimidazole derivatives are used as catalysts in various chemical reactions due to their ability to stabilize transition states and intermediates .

Methods of Application

They are often employed in metal-organic frameworks as catalysts for the construction of benzimidazole derivatives from aldehydes and o-phenylenediamines .

Results

The use of these catalysts has led to excellent yields under mild reaction conditions, and the catalysts can be recycled for additional runs without significant loss of activity .

Green Chemistry

Application Summary

The synthesis of benzimidazole derivatives aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis .

Methods of Application

Eco-friendly methods are utilized for the organic synthesis of benzimidazole derivatives, minimizing the use of toxic substances and energy-intensive processes .

Results

These methods have resulted in the production of pharmacologically active compounds with reduced waste and lower environmental footprint .

Fungicides

Application Summary

Benzimidazole fungicides, based on the fungicidal activity of the benzimidazole ring structure, are highly effective and low-toxicity agents used in agriculture .

Methods of Application

These fungicides are applied to crops to prevent and control various plant diseases caused by fungi, with a focus on enhancing application precision and environmental safety .

Results

The use of benzimidazole fungicides has shown outstanding antibacterial properties, contributing to the prevention and control of plant diseases .

Intelligent Pesticide Application

Application Summary

Benzimidazole derivatives are integrated with intelligent pesticide application technologies to improve the precision and efficacy of fungicide use .

Methods of Application

These technologies involve the use of sensors and data analytics to optimize the timing and dosage of fungicide application .

Results

The combination of benzimidazole fungicides with intelligent application technologies has enhanced their value and safety in agricultural production .

Antitumor Agents

Application Summary

Benzimidazole derivatives exhibit potential as antitumor agents due to their ability to interfere with cell division and DNA replication .

Methods of Application

These compounds are tested against various cancer cell lines to assess their cytotoxicity and mechanism of action .

Results

Some derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antiprotozoal Drugs

Application Summary

Benzimidazole derivatives are investigated for their antiprotozoal activities, particularly against parasites that cause diseases like malaria .

Methods of Application

The derivatives are evaluated for their efficacy in inhibiting the growth and reproduction of protozoan parasites .

Results

Research has identified compounds with significant antiprotozoal activities, offering potential for new treatments against parasitic infections .

Safety And Hazards

Future Directions

Benzimidazoles, including “2-Cyclohexyl-1H-benzimidazole”, have a wide range of applications in pharmaceuticals and agrochemicals . They are also being explored for use in dyes for solar cells and other optical applications, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted benzimidazoles is of strategic importance .

properties

IUPAC Name |

2-cyclohexyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKYCLYMFNPDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190443 | |

| Record name | Benzimidazole, 2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-1H-benzimidazole | |

CAS RN |

36947-70-3 | |

| Record name | 2-Cyclohexyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36947-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036947703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)

![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)

![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)